Rosin

Descripción general

Descripción

Rosin, also known as colophony, is a natural resin derived primarily from conifer species such as pine trees. It is obtained by distilling the volatile terpenes (e.g., turpentine) from raw pine resin, leaving behind a brittle, translucent solid composed of ~90% resin acids and ~10% neutral substances . The principal resin acids are abietic-type diterpenes, including abietic acid, levopimaric acid, and dehydroabietic acid, which vary in composition depending on the plant source and geographic origin .

This compound is valued for its hydrophobicity, biocompatibility, and chemical reactivity, making it a versatile raw material for adhesives, coatings, surfactants, and biomedical polymers . However, unmodified this compound has limitations, such as a low softening point (~70°C), brittleness at room temperature, and susceptibility to oxidation, which restrict its industrial applications . To address these issues, this compound is chemically modified through processes like hydrogenation, esterification, and dimerization to enhance its thermal stability and mechanical performance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Rosin is typically obtained through the distillation of oleoresin, which is collected from pine trees. The distillation process involves heating the oleoresin to remove the volatile terpene components, leaving behind the solid this compound .

Industrial Production Methods

There are three main types of this compound based on the method of extraction:

Gum this compound: Extracted from the resin of living pine trees.

Wood this compound: Extracted from aged pine stumps.

Tall Oil this compound: A by-product of the kraft process in paper pulp production.

Análisis De Reacciones Químicas

Types of Reactions

Rosin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, such as this compound esters.

Reduction: Reduction reactions can modify the chemical structure of this compound, enhancing its properties for specific applications.

Esterification: This compound reacts with alcohols to form esters, which are used in various industrial applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Esterification: Alcohols like glycerol and pentaerythritol are used, often in the presence of catalysts like sulfuric acid.

Major Products Formed

This compound Esters: Formed through esterification, used in adhesives and coatings.

Hydrogenated this compound: Formed through reduction, used in the production of resins and varnishes.

Aplicaciones Científicas De Investigación

Rosin has a wide range of applications in scientific research and industry:

Chemistry: Used as a raw material for synthesizing various chemicals, including surfactants, curing agents, and biocides.

Biology: this compound derivatives are used in the formulation of biocides and other biological agents.

Medicine: Used in the production of medications and biomedical applications.

Industry: Employed in the manufacture of adhesives, coatings, elastomers, and polymers

Mecanismo De Acción

The mechanism of action of rosin depends on its specific application. For example, in adhesives, this compound enhances tackiness and adhesion properties. In biomedical applications, this compound derivatives can interact with biological molecules, affecting cellular processes and pathways .

Comparación Con Compuestos Similares

Natural Resins (Mastic, Sandarac, Copal)

Rosin shares structural similarities with other natural resins but is distinguished by its high abietic acid content. ATR-FTIR spectroscopy classifies resins into two sub-families:

- Abietic acid-rich resins : this compound and mastic exhibit a strong FTIR band at 1731–1738 cm⁻¹, characteristic of ester groups and diterpene skeletons .

- Communic acid-rich resins : Sandarac, copal, and amber lack abietic acid and show distinct spectral profiles .

This compound’s chemical reactivity (e.g., esterification, Diels-Alder reactions) surpasses that of lignan-rich resins like shore pine resin, enabling broader industrial use .

Petrochemical-Based Epoxy Curing Agents

This compound-based anhydride curing agents (e.g., maleopimaric acid derivatives) demonstrate comparable performance to petroleum-based analogs like hexahydrophthalic anhydride (HHPA):

| Property | This compound-Based Curing Agent | Petrochemical-Based Curing Agent |

|---|---|---|

| Curing Temperature (°C) | 120–160 | 120–160 |

| Glass Transition (°C) | 110–130 | 100–125 |

| Thermal Stability (TGA) | Decomposition >300°C | Decomposition >300°C |

This compound-derived curing agents offer eco-friendly synthesis routes and comparable thermomechanical properties, making them viable substitutes .

Bio-Based Thermosetting Resins

This compound acid derivatives (e.g., acrylpimaric acid) enhance bio-based resins like acrylated epoxidized soybean oil (AESO). Compared to petroleum-based divinylbenzene (DVB), this compound improves rigidity and thermal stability:

| Property | AESO + this compound Derivative | AESO + DVB |

|---|---|---|

| Tensile Strength (MPa) | 25–30 | 20–25 |

| Glass Transition (°C) | 75–85 | 60–70 |

| Thermal Degradation (°C) | 340–360 | 320–340 |

This compound’s fused-ring structure imparts superior stiffness, outperforming DVB in load-bearing applications .

This compound-Modified Resins vs. Unmodified this compound

Chemical modifications significantly improve this compound’s thermal stability:

| Resin Type | T₀ (Onset Temp., K) | Key Application |

|---|---|---|

| Unmodified this compound | 330–340 | Limited due to oxidation |

| Hydrogenated this compound | 353.71 | Adhesives, coatings |

| Disproportionated this compound | 348.32 | Inks, plasticizers |

| Hydrogenated this compound Glyceride | 412.85 | High-temperature coatings |

| Hydrogenated this compound Pentaerythritol Ester | 412.44 | Wire enamels |

Modified rosins exhibit reduced oxidative reactivity and are preferred in long-term applications .

Actividad Biológica

Rosin, a natural resin obtained from pine trees, has garnered attention for its biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal effects, mechanisms of action, and modifications that enhance its efficacy.

Composition of this compound

This compound primarily consists of various resin acids, including abietic acid, which is responsible for many of its biological activities. The composition can vary significantly depending on the source and extraction method. A typical profile includes:

| Component | Percentage |

|---|---|

| Abietic Acid | 40-60% |

| Dehydroabietic Acid | 15-30% |

| Other Resin Acids | 10-20% |

| Non-acidic Compounds | 5-15% |

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria. A study demonstrated that this compound maleic anhydride adduct showed significant inhibitory effects against Staphylococcus aureus (MRSA) and Escherichia coli at concentrations as low as 25 mg/L, with zones of inhibition measured at 7 mm for MRSA and 4.25 mm for S. aureus .

The mechanism behind this activity involves the disruption of bacterial cell walls and membranes. Electron microscopy studies have shown that this compound exposure leads to thickening of cell walls, cell aggregation, and ultimately cell lysis . The electrophysiological impact includes a decrease in the proton gradient across the bacterial membrane, disrupting ATP synthesis and halting cellular metabolism .

Case Studies

- Study on Irradiated this compound : A study investigated the effects of gamma irradiation on this compound's antibacterial properties. The irradiated this compound exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones increasing from 15 mm to 33 mm for Gram-positive strains at higher irradiation doses .

- This compound in Gelatin Films : Another study explored eco-friendly gelatin films grafted with this compound-grafted cellulose nanocrystals (r-CNCs). These films demonstrated antimicrobial activity against E. coli and Bacillus subtilis, showcasing this compound's potential in food packaging applications .

The biological activity of this compound is attributed to several mechanisms:

- Cell Membrane Disruption : this compound interacts with lipid membranes, increasing permeability and leading to cell death.

- Inhibition of Energy Production : By disrupting ATPase activity, this compound effectively uncouples oxidative phosphorylation, causing energy depletion in microbial cells .

- Biofilm Disruption : this compound has been shown to reduce biofilm formation in bacterial cultures, enhancing its efficacy as an antimicrobial agent.

Research Findings

Numerous studies highlight the potential applications of this compound in medical and industrial fields due to its antimicrobial properties:

- Antifungal Activity : Research indicates that this compound also possesses antifungal properties against various fungal strains, although specific data on inhibition zones are less frequently reported compared to bacterial studies .

- Therapeutic Applications : this compound-based formulations have been explored for their use in treating skin infections and inflammatory conditions, leveraging its antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the physicochemical properties of rosin in academic research?

- Methodological Approach : Key techniques include Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile component identification, and Thermogravimetric Analysis (TGA) for thermal stability profiling. For quantifying resin acids (e.g., abietic acid), High-Performance Liquid Chromatography (HPLC) with UV detection is widely used due to its sensitivity and reproducibility . Differential Scanning Calorimetry (DSC) can further elucidate melting behavior and purity.

Q. How should researchers design experiments to assess this compound’s reactivity in modification processes (e.g., esterification, hydrogenation)?

- Methodological Approach : Controlled reaction conditions (temperature, catalyst type, and solvent systems) must be systematically varied. For esterification, monitor acid value reduction via titration. Hydrogenation efficiency can be tracked using nuclear magnetic resonance (NMR) to confirm saturation of diterpene structures. Kinetic studies require sampling at intervals to plot conversion rates, while side products are identified via GC-MS .

Q. What statistical methods are appropriate for analyzing variability in this compound sourcing (e.g., pine species, geographical origin)?

- Methodological Approach : Multivariate analysis (e.g., Principal Component Analysis) can correlate compositional differences (resin acid ratios) with source variables. ANOVA tests compare batch-to-batch variability, while clustering algorithms classify this compound types based on spectral or chromatographic data .

Advanced Research Questions

Q. How can researchers optimize HPLC parameters to resolve co-eluting resin acids in complex this compound matrices?

- Methodological Approach : Gradient elution with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) improves separation. Column temperature optimization (25–40°C) reduces peak broadening. For confirmation, tandem mass spectrometry (HPLC-MS/MS) provides structural validation. Method validation should include recovery rates (85–90%) and limits of detection (e.g., 0.001% for abietic acid) .

Q. What strategies address contradictory data between theoretical models and experimental results in this compound modification studies?

- Methodological Approach : Reconcile discrepancies by cross-validating with multiple analytical techniques (e.g., NMR for structural confirmation vs. FTIR for functional groups). Computational modeling (DFT calculations) can predict reaction pathways, which are then tested empirically. Sensitivity analysis identifies variables (e.g., catalyst loading) most influencing outcomes .

Q. How do researchers design controlled experiments to evaluate the environmental impact of this compound-derived products (e.g., biodegradation studies)?

- Methodological Approach : Use soil/water microcosms with this compound amendments, monitoring microbial activity via CO₂ evolution (respirometry). Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) tracks degradation metabolites. Ecotoxicity assays (e.g., Daphnia magna survival rates) assess acute effects. Controls must account for abiotic degradation .

Q. What advanced techniques are employed to synthesize and characterize this compound-modified polymers (e.g., phenolic resins)?

- Methodological Approach : Ring-opening polymerization with this compound-based initiators requires precise stoichiometry. Gel Permeation Chromatography (GPC) determines molecular weight distribution, while Dynamic Mechanical Analysis (DMA) evaluates viscoelastic properties. Cross-linking efficiency is measured via solvent resistance tests and FTIR monitoring of functional group consumption .

Q. Data Analysis & Interpretation

Q. How should researchers handle inconsistent purity results from different characterization methods (e.g., DSC vs. HPLC)?

- Methodological Approach : DSC may overestimate purity if eutectic impurities are present. Cross-reference with HPLC quantitation of specific resin acids. Statistical tools (Bland-Altman plots) assess agreement between methods. Consider matrix effects: HPLC detects low-molecular-weight impurities, while DSC reflects bulk thermal behavior .

Q. What computational tools are used to model this compound’s interaction with other biomolecules in adhesive formulations?

- Methodological Approach : Molecular dynamics simulations (e.g., GROMACS) model hydrogen bonding and van der Waals interactions between this compound acids and polymers. Density Functional Theory (DFT) calculates binding energies. Experimental validation via Atomic Force Microscopy (AFM) measures adhesion forces .

Q. Experimental Design Challenges

Q. How can researchers mitigate oxidation artifacts during this compound sample preparation for long-term stability studies?

- Methodological Approach : Store samples under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) to solvents. Use amber vials to prevent photooxidation. Monitor oxidation markers (e.g., hydroperoxides) via iodometric titration or LC-MS. Accelerated aging studies (e.g., 40°C/75% RH) predict degradation pathways .

Propiedades

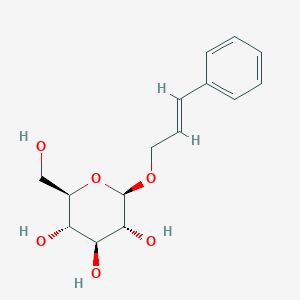

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCPRHQVVSZAH-GUNCLKARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904535 | |

| Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85026-55-7, 8050-09-7 | |

| Record name | Rosin X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85026-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosin (chemical) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085026557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSIN (CHEMICAL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS3GU8AY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.